- A metal-free approach for transamidation of amides with amines in aqueous media, Tetrahedron Letters, 2015, 56(33), 4775-4779

Cas no 94-62-2 (Piperine)

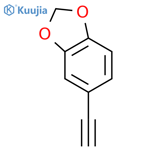

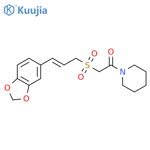

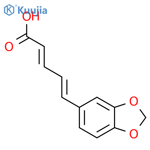

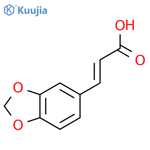

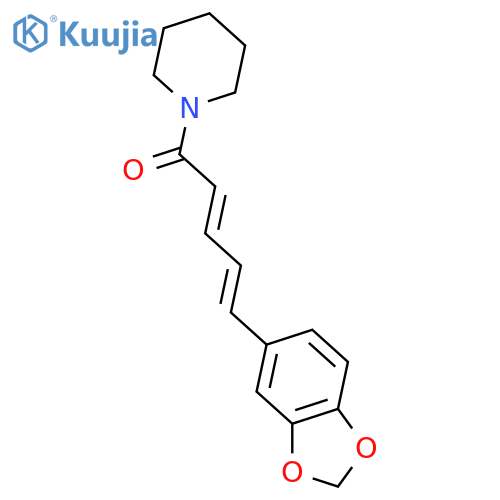

Piperine structure

상품 이름:Piperine

Piperine 화학적 및 물리적 성질

이름 및 식별자

-

- Piperine

- N-PIPEROYLPIPERIDIN

- (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-piperidine

- FEMA 2909

- 5-BENZO[1,3]DIOXOL-5-YL-1-PIPERIDIN-1-YL-PENTA-2,4-DIEN-1-ONE

- 1-PIPERONYLPIPERIDINE

- 1-PIPEROYLPIPERIDINE

- 1-PIPERYLPIPERIDINE

- Piperin

- PIPERINE(P)

- PIPERINE(P) PrintBack

- PIPERINE(RG)

- (E,E)-1-Piperoylpiperidine

- Bioperine

- PIPERLINE

- Piperylpiperidine

- trans,trans-1-piperoylpiperidine

- 1-[5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoyl]piperidine

- black pepper extract, peperine

- Piperoylpiperidine

- FEMA No. 2909

- N-[(E,E)-Piperoyl]piperidine

- Piperidine, 1-piperoyl-, (E,E)-

- Piperine (aliphatic)

- 1-Piperoylpiperidine, (E,E)-

- 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]piperidine

- N-(E,E)-piperoyl-piperidine

- piperidine, 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-

- U71XL721QK

- MXXWOMGUGJBKIW-YPCII

- (2E,4E)-5-(1,3-Benzodioxol-5-yl)-1-(1-piperidinyl)-2,4-pentadien-1-one (ACI)

- Piperidine, 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]- (9CI)

- Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)- (ZCI)

- Piperidine, 1-piperoyl-, (E,E)- (8CI)

- Piperine (6CI)

- (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one

- (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoyl]piperidine

- (E,E)-5-(3,4-Methylenedioxyphenyl)-2,4-pentadienoylpiperidide

- Bioperin

- NSC 21727

- Pepper oil

- N-((E,E)-piperoyl)piperidine

- MLS002473213

- SMR001548271

- PIPERINE, 97% [94-62-2]

- PIPERINE, 99% [94-62-2]

- MLS002153830

- 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine

- SMR000112278

- MLSMR

- 1-Piperoylpiperidine; (2E,4E)-form

- 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-2,4-pentadienoyl]piperidine

- 1-Piperoyl-piperidine

- MLS006011979

- Piperine98%

-

- MDL: MFCD00005839

- 인치: 1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3+

- InChIKey: MXXWOMGUGJBKIW-YPCIICBESA-N

- 미소: C(/C1C=CC2OCOC=2C=1)=C\C=C\C(N1CCCCC1)=O

- BRN: 90741

계산된 속성

- 정밀분자량: 285.136493g/mol

- 표면전하: 0

- XLogP3: 3.5

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 3

- 회전 가능한 화학 키 수량: 3

- 동위원소 질량: 285.136493g/mol

- 단일 동위원소 질량: 285.136493g/mol

- 수소 결합 토폴로지 분자 극성 표면적: 38.8Ų

- 중원자 수량: 21

- 복잡도: 412

- 동위원소 원자 수량: 0

- 원자 구조의 중심 수량을 확정하다.: 0

- 정의되지 않은 원자 구성 센터 수: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 2

- 불확정 화학 키 입체 중심 수량: 0

- 총 키 단위 수량: 1

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 분자량: 285.34

실험적 성질

- 색과 성상: White powder

- 밀도: 1.0864 (rough estimate)

- 융해점: 128.0 to 133.0 deg-C

- 비등점: 498.524°C at 760 mmHg

- 플래시 포인트: 255.3±27.3 °C

- 굴절률: 1.5400 (estimate)

- 용해도: 0.04g/l

- 수용성: 40 mg/L (18 ºC)

- 안정성: Stable. Incompatible with strong oxidizing agents.

- PSA: 38.77000

- LogP: 2.93510

- FEMA: 2909

- 산도 계수(pKa): 12.22(at 18℃)

- 민감성: 빛, 습도 및 공기에 민감

- 증기압: 0.0±1.3 mmHg at 25°C

- 머크: 7472

- 용해성: 물에 거의 녹지 않고 에탄올, 벤젠, 에틸산에 녹는다.

Piperine 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H302

- 경고성 성명: P264-P270-P301+P312+P330-P501

- WGK 독일:3

- 위험 범주 코드: R21/22

- 보안 지침: S22-S24/25-S36/37

- RTECS 번호:TN2321500

-

위험물 표지:

- TSCA:Yes

- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- 위험 용어:R21/22

Piperine 세관 데이터

- 세관 번호:2939999090

- 세관 데이터:

중국 세관 번호:

2934999090개요:

293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품 이름, 어셈블리 컨텐트, 사용

요약:

293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

Piperine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| abcr | AB118603-25 g |

Piperine, 98%; . |

94-62-2 | 98% | 25 g |

€131.00 | 2023-07-20 | |

| abcr | AB118603-100 g |

Piperine, 98%; . |

94-62-2 | 98% | 100 g |

€333.00 | 2023-07-20 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S30603-100g |

Piperine |

94-62-2 | BR,98% | 100g |

¥1400.00 | 2022-01-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P815922-25g |

Piperine |

94-62-2 | 97% | 25g |

¥538.00 | 2022-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0460-5g |

Piperine |

94-62-2 | 97.0%(LC&N) | 5g |

¥545.0 | 2022-06-10 | |

| BAI LING WEI Technology Co., Ltd. | 293643-5G |

Piperine, 98% |

94-62-2 | 98% | 5G |

¥ 266 | 2022-04-26 | |

| Enamine | EN300-7392817-0.05g |

(2E,4E)-5-(1,3-dioxaindan-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one |

94-62-2 | 95% | 0.05g |

$19.0 | 2023-07-07 | |

| TargetMol Chemicals | T3002-100mg |

Piperine |

94-62-2 | 100% | 100mg |

¥ 99 | 2024-07-19 | |

| Key Organics Ltd | AS-17442-10MG |

Piperine |

94-62-2 | >97% | 10mg |

£51.00 | 2025-02-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011675-20mg |

Piperine |

94-62-2 | 20mg |

¥95 | 2024-07-19 |

Piperine 합성 방법

합성회로 1

반응 조건

참조

합성회로 2

반응 조건

1.1 Reagents: Catecholborane

1.2 Reagents: Sodium carbonate Catalysts: Potassium hydroxide , Palladium diacetate Solvents: Ethanol

1.2 Reagents: Sodium carbonate Catalysts: Potassium hydroxide , Palladium diacetate Solvents: Ethanol

참조

- New access to conjugated dien- and enamides. Synthesis of dehydropipernonaline, pipernonaline and related biologically active amides, Synlett, 1994, (8), 607-8

합성회로 3

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 30 min, rt

1.2 6 - 8 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 6 - 8 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

참조

- Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway, European Journal of Medicinal Chemistry, 2020, 199,

합성회로 4

반응 조건

1.1 Reagents: Potassium hydroxide , Alumina Solvents: Dichloromethane , Dibromodifluoromethane

참조

- Stereoselective synthesis of piperamide alkaloids by modified Ramberg-Baecklund reaction, Chinese Chemical Letters, 2004, 15(6), 631-634

합성회로 5

합성회로 6

반응 조건

1.1 Reagents: Potassium hydroxide , Alumina Solvents: Dichloromethane , Dibromodifluoromethane ; 1 h, rt

참조

- Stereoselective synthesis of naturally occurring unsaturated amide alkaloids by a modified Ramberg-Baecklund reaction, Canadian Journal of Chemistry, 2004, 82(5), 622-630

합성회로 7

반응 조건

1.1 Solvents: Tetrahydrofuran

참조

- Three-component synthesis of (E)-α,β-unsaturated amides of the piperine family, Journal of the Chemical Society, 2001, (19), 2393-2397

합성회로 8

반응 조건

1.1 Reagents: Triethylamine , N-Bromosuccinimide , Lithium chloride Catalysts: Triphenylantimony , Palladium diacetate , 1-Butanaminium, N,N,N-tributyl-, 2,2,2-trifluoroacetate (1:1) Solvents: Dichloroethane

참조

- Catalytic Hunsdiecker reaction and one-pot catalytic Hunsdiecker-Heck strategy: synthesis of α,β-unsaturated aromatic halides, α-(dihalomethyl)benzenemethanols, 5-aryl-2,4-pentadienoic acids, dienoates and dienamides, Tetrahedron, 2000, 56(10), 1369-1377

합성회로 9

반응 조건

1.1 Reagents: Trifluoromethanesulfonic anhydride , 2-Iodopyridine Solvents: Dichloromethane ; 15 min, -20 °C

1.2 Reagents: Triethylamine , Benzeneseleninic acid , Dess-Martin periodinane Solvents: Dichloromethane ; 2 h, rt; 5 min, -20 °C; 5 - 60 min, -20 °C → 25 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 25 °C

1.2 Reagents: Triethylamine , Benzeneseleninic acid , Dess-Martin periodinane Solvents: Dichloromethane ; 2 h, rt; 5 min, -20 °C; 5 - 60 min, -20 °C → 25 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 25 °C

참조

- Chemoselective α,β-Dehydrogenation of Saturated Amides, Angewandte Chemie, 2019, 58(2), 447-451

합성회로 10

합성회로 11

합성회로 12

합성회로 13

반응 조건

1.1 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 8 h, rt

참조

- The development of novel cytochrome P450 2J2 (CYP2J2) inhibitor and the underlying interaction between inhibitor and CYP2J2, Journal of Enzyme Inhibition and Medicinal Chemistry, 2021, 36(1), 737-748

합성회로 14

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 10 min, cooled; rt; 2 h, rt

1.2 Solvents: Dichloromethane ; 2 - 2.5 h, 60 °C

1.2 Solvents: Dichloromethane ; 2 - 2.5 h, 60 °C

참조

- Synthesis, Antimicrobial, Antioxidant and Nematicidal Activity of (2E,4E)-5-(Benzo[d] [1,3]dioxol-5-yl)penta-2,4-dienamides, Journal of the Chemical Society of Pakistan, 2015, 37(5), 1008-1014

합성회로 15

반응 조건

1.1 Reagents: Benzenemethanamine, 4-ethenyl-N,N-diethyl-, polymer with 1,1′-[1,4-butanediylbis… Solvents: 1-Propanol ; 24 h, 80 °C

참조

- Chromatography-Free Wittig Reactions using a Bifunctional Polymeric Reagent, Organic Letters, 2010, 12(21), 4996-4999

합성회로 16

반응 조건

1.1 Reagents: Pivalic acid Catalysts: Cupric acetate , Palladium diacetate , 1,1′-[1,2-Ethanediylbis(sulfinyl)]bis[benzene] Solvents: Acetonitrile ; 24 h, 100 °C

참조

- Synthesis of conjugated dienes via palladium-catalyzed aerobic dehydrogenation of unsaturated acids and amides, Chemical Communications (Cambridge, 2022, 58(63), 8814-8817

합성회로 17

반응 조건

1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 4 h, rt

1.2 Solvents: Toluene ; rt; rt → reflux; 16 h, reflux

1.2 Solvents: Toluene ; rt; rt → reflux; 16 h, reflux

참조

- Environmentally Benign Transamidation Protocol for Weakly Nucleophilic Aromatic Amines with N-Acyl-2-piperidinones: Catalyst-, Additive-, Base- and Solvent-Free Condition, Asian Journal of Organic Chemistry, 2022, 11(9),

합성회로 18

반응 조건

1.1 Reagents: 2,4-Dichloro-6-methoxy-1,3,5-triazine Catalysts: Dabco Solvents: Ethyl acetate ; 30 min, rt

1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ; 30 min, rt; 1 h, rt

1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ; 30 min, rt; 1 h, rt

참조

- Catalytic and Sustainable Amide Bond Formation using a DABCO/Dichlorotriazine System, ChemCatChem, 2023, 15(10),

합성회로 19

반응 조건

1.1 Reagents: 1,1-Dimethylethyl 1-(1,1-dimethylethoxy)-2(1H)-isoquinolinecarboxylate Solvents: Dichloromethane ; 30 min, rt

1.2 24 h, rt

1.2 24 h, rt

참조

- Carboxamidation of carboxylic acids with 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) without bases, Tetrahedron, 2008, 64(49), 11129-11135

합성회로 20

Piperine Raw materials

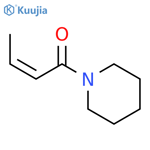

- 1-(piperidin-1-yl)prop-2-en-1-one

- (2E,4E)-5-(1,3-Benzodioxol-5-yl)-2,4-pentadienamide

- 3,4-(Methylenedioxy)cinnamic acid, pred.trans

- 4-Penten-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (4E)-

- (E)-3,4-Methylenedioxycinnamaldehyde

- 5-Ethynylbenzod1,3dioxole

- Piperidine, 1-[[[(2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl]sulfonyl]acetyl]-

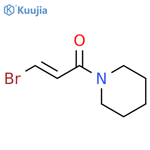

- Piperidine, 1-(3-bromo-1-oxo-2-propenyl)-, (E)-

- (Triphenylphosphoranylidene)ketene

- (E,E)-Piperic Acid

- 1-(1-Oxobut-2-enyl)piperidine

- 1-(Bromoacetyl)piperidine

- piperidin-2-one

Piperine Preparation Products

Piperine 관련 문헌

-

Ting Yang Hsieh,Yi Chang,Su Jane Wang Food Funct. 2019 10 2720

-

Shiru Wang,Hyatt C. Green,Maxwell L. Wilder,Qian Du,Brittany L. Kmush,Mary B. Collins,David A. Larsen,Teng Zeng Environ. Sci.: Processes Impacts 2020 22 2147

-

Rather A. Rafiq,Bashir A. Ganai,Sheikh A. Tasduq RSC Adv. 2015 5 11884

-

Hanna Wójtowicz-Rajchel,Marcin Ka?mierczak New J. Chem. 2020 44 6015

-

Subhash Chandra Bose. Kotte,P. K. Dubey,P. M. Murali Anal. Methods 2014 6 8022

94-62-2 (Piperine) 관련 제품

- 7780-20-3(5-(1,3-dioxaindan-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one)

- 23887-46-9(Cinepazide)

- 10354-27-5(1-(3,4-Methylenedioxyphenyl)-1-penten-3-one)

- 591-95-7(1,2-Pentadiene)

- 2373-80-0(3,4-Methylenedioxycinnamic acid)

- 23434-88-0(Tetrahydropiperine)

- 2444-46-4(Nonivamide)

- 19408-84-5(Dihydrocapsaicin)

- 94-62-2(Piperine)

- 26472-00-4(Methylcyclopentadiene dimer)

추천 공급업체

Amadis Chemical Company Limited

(CAS:94-62-2)Piperine

순결:99%

재다:100g

가격 ($):282.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:94-62-2)Piperine

순결:>98%

재다:5mg,10mg ,20mg ,50mg ,100mg,or customized

가격 ($):문의